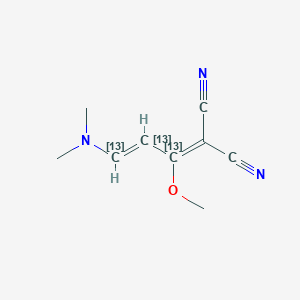![molecular formula C₂₉H₂₄D₃N₇O₄S B1147107 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine CAS No. 1795011-57-2](/img/structure/B1147107.png)
6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals characterized by complex molecular structures, including triazolo[1,5-a]pyridine, quinazolinamine, and furanyl motifs. Such compounds are known for their diverse biological activities and applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, substitution, and condensation reactions. Techniques such as condensation of amines with aldehydes and further functionalization to introduce specific substituents are common. For instance, compounds incorporating the [1,2,4]triazolo[1,5-c]quinazoline and triazolo[5,1-b]quinazoline moieties have been synthesized through multi-step reactions, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (El‐Kazak & Ibrahim, 2013).
Molecular Structure Analysis
Molecular structure determination of such compounds typically employs techniques like NMR spectroscopy, X-ray crystallography, and computational methods (DFT). These studies reveal detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and biological activity of these compounds. For example, the crystal and molecular structure of a related triazoloquinazolinone derivative was characterized, demonstrating the importance of structural analysis in understanding the compound's properties and potential applications (Zhou et al., 2021).
科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound's relevance in research may be connected to its potential role as a selective inhibitor or modulator in the context of cytochrome P450 (CYP) enzymes, crucial for drug metabolism and pharmacokinetics. Selective chemical inhibitors help decipher the involvement of specific CYP isoforms in metabolizing various drugs, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).
Novel Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds, including those with furanyl and quinazolinamine structures, are pivotal in synthesizing compounds with CNS activity. Such research underlines the significance of exploring functional chemical groups for developing new CNS drugs, highlighting the compound's potential applicability in CNS pharmacology (Saganuwan, 2017).
Implications in Medicinal Chemistry
Quinazoline derivatives, an integral part of the compound's structure, are recognized for their biological activities, particularly in creating potential medicinal agents. The versatility and stability of the quinazolinone nucleus make it an attractive scaffold for synthesizing bioactive molecules, suggesting the compound's utility in developing new therapeutic agents (Tiwary et al., 2016).
Optoelectronic Materials
Quinazolines and pyrimidines, core structures similar to the compound , are extensively studied for their application in optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and sensors (Lipunova et al., 2018).
特性
IUPAC Name |
N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-6-[5-[[2-(trideuteriomethylsulfonyl)ethylamino]methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
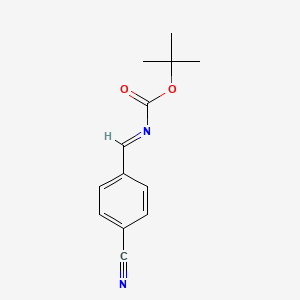
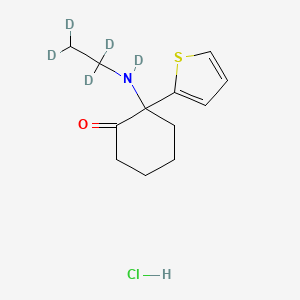

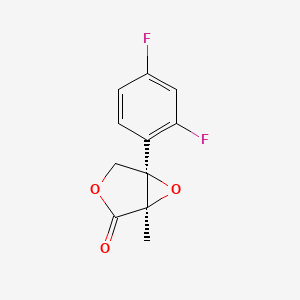
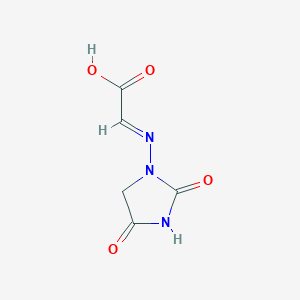
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
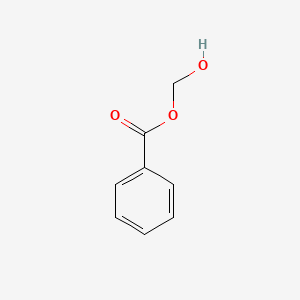
![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)
